2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol
Description
2-[(2-Hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol is a bicyclic secondary alcohol featuring a methylamino group attached to a cyclohexanol backbone. Its structure includes two hydroxyl groups (one on each cyclohexane ring) and a methyl-substituted amine, which confers unique physicochemical properties.
Properties
IUPAC Name |
2-[(2-hydroxycyclohexyl)-methylamino]cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO2/c1-14(10-6-2-4-8-12(10)15)11-7-3-5-9-13(11)16/h10-13,15-16H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCOWSAJHGYDKOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1O)C2CCCCC2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves several steps. One common method includes the reaction of cyclohexanone with methylamine to form an intermediate, which is then reduced to yield the final product. The reaction conditions typically involve the use of a reducing agent such as sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis : This compound is utilized as a reagent for synthesizing more complex molecules, particularly those involving amine and alcohol functionalities.
- Intermediate Production : It serves as an intermediate in the preparation of various specialty chemicals.
Biology
- Biological Activity Studies : Research has indicated potential biological activities, including effects on cellular processes. The interactions with biomolecules are under investigation to elucidate its mechanisms of action.
- Cellular Mechanisms : The hydroxyl and methylamino groups may modulate enzyme activity or interact with cellular receptors, suggesting a role in biochemical pathways.
Medicine
- Therapeutic Potential : Ongoing studies are exploring its applications in drug development targeting various diseases. Its structural properties may allow it to interact effectively with biological targets.
- Pharmacological Research : Investigations into its pharmacodynamics and pharmacokinetics are crucial for understanding its potential therapeutic roles.
Industrial Applications
- Specialty Chemicals Production : The compound is used in producing specialty chemicals that require specific functional groups for their applications.
- Chemical Processes : It can be incorporated into various industrial processes due to its reactivity and functional properties.
A study evaluated the effects of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol on cellular signaling pathways. Results indicated that the compound may inhibit certain enzymes involved in metabolic processes, suggesting potential implications for metabolic disorders.
Case Study 2: Drug Development
Research focused on the compound's interaction with specific receptors related to pain management. Preliminary findings suggest that it may have analgesic properties, warranting further exploration in pain relief therapies.
Case Study 3: Industrial Use
An investigation into the use of this compound in synthesizing specialty polymers highlighted its effectiveness as a building block due to its unique functional groups, which enhance polymer properties such as flexibility and durability.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play a crucial role in its binding to target molecules, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound may modulate enzyme activity or interact with cellular receptors .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s closest analogs differ in substituents on the cyclohexanol ring or the amine group. Below is a comparative analysis:
Table 1: Structural Comparison of Cyclohexanol Derivatives
Key Observations :
- Hydroxyl Groups : The target compound’s dual hydroxyl groups enhance polarity and hydrogen-bonding capacity compared to analogs like and , which have only one hydroxyl. This may improve aqueous solubility but reduce membrane permeability.
- Stereochemistry: Compounds like (1R,2R)-2-[benzyl(methyl)amino]cyclohexan-1-ol highlight the importance of stereochemistry in biological activity, a factor that would also apply to the target compound.
Implications for Target Compound :
- The epoxide-amine route could be adapted for synthesizing the target compound by using a 2-hydroxycyclohexylamine derivative.
- Lower yields (e.g., 12.7% for MR15 in ) suggest challenges in purifying bicyclic structures, which may apply here.
Physicochemical and Pharmacokinetic Properties
Key parameters derived from analogs:
Table 3: Physicochemical Comparison
Analysis :
- Higher polar surface area (~40 Ų vs. 18.1 Ų in ) suggests reduced passive diffusion, aligning with the "Rule of Five" for drug-likeness.
Biological Activity
2-[(2-hydroxycyclohexyl)(methyl)amino]cyclohexan-1-ol, also known as compound CAS No. 854713-86-3, is a chemical compound with the molecular formula C13H25NO2 and a molecular weight of 227.34 g/mol. This compound has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and organic synthesis.
The biological activity of this compound is primarily attributed to its structural features, particularly the hydroxyl and methylamino groups. These functional groups are believed to facilitate interactions with specific molecular targets, potentially modulating enzyme activities or influencing cellular signaling pathways. Although the exact mechanisms remain under investigation, preliminary studies suggest that the compound may exhibit effects on cellular processes such as proliferation and apoptosis.
Potential Therapeutic Applications
Research indicates that this compound may have therapeutic potential in several areas:
- Antitumor Activity : Similar compounds have shown promising antitumor effects. For instance, studies on related alkylating agents demonstrated significant antitumor activity against leukemia models, suggesting that this compound could exhibit similar properties .
- Neuropharmacology : The compound's structure suggests possible interactions with neuroreceptors, which may be explored for cognitive dysfunction treatments .
Comparative Studies
A comparative analysis with structurally similar compounds reveals interesting insights into its biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Trans-1,2-bis(methylamino)cyclohexane | Lacks hydroxyl group | Different reactivity and potential therapeutic effects |
| 2-[(2-hydroxycyclohexyl)(methyl)amino]propanamide | Contains amide group | Variation in reactivity compared to the cyclohexanol derivative |
In Vitro Studies
Recent studies have investigated the in vitro biological activities of various derivatives of cyclohexanol compounds. For example, the alkylating activity of certain metabolites has been correlated with their antitumor efficacy. In these studies, compounds similar to this compound demonstrated enhanced cytotoxicity against cancer cell lines compared to their parent compounds .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of new compounds. Research indicates that while some derivatives exhibit significant biological activity, they also present varying levels of toxicity. For instance, certain isomers showed increased lethality in murine models, highlighting the need for careful consideration during drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
